molecular formula C17H25ClN2O B4745444 1-(5-chloro-2-methylphenyl)-4-(2-ethylbutanoyl)piperazine

1-(5-chloro-2-methylphenyl)-4-(2-ethylbutanoyl)piperazine

Cat. No.: B4745444
M. Wt: 308.8 g/mol
InChI Key: CBFDOBXTAMDDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-methylphenyl)-4-(2-ethylbutanoyl)piperazine, commonly known as VU0152100, is a piperazine derivative compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies due to its unique chemical structure and potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of VU0152100 is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, VU0152100 has been shown to interact with the sigma-1 receptor, a protein that is involved in regulating the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that VU0152100 has a number of biochemical and physiological effects, including the ability to improve cognitive function, reduce inflammation, and enhance neuroprotection. Additionally, VU0152100 has been shown to have a low toxicity profile and does not appear to produce any significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of VU0152100 is its potential therapeutic applications in a variety of diseases and disorders. Additionally, VU0152100 has been shown to have a low toxicity profile, making it a promising candidate for further development. However, one of the limitations of VU0152100 is its relatively complex synthesis method, which may limit its widespread use in laboratory experiments.

Future Directions

There are numerous future directions for research on VU0152100, including further studies on its potential therapeutic applications in neurological disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, there is a need for further research on the synthesis of VU0152100 and its derivatives, with the goal of developing more efficient and cost-effective methods for production. Overall, VU0152100 is a promising compound with numerous potential applications in the field of pharmacology and neuroscience.

Scientific Research Applications

VU0152100 has been studied extensively for its potential therapeutic applications in various diseases and disorders. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that VU0152100 has the potential to improve cognitive function and memory in animal models of these diseases.

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-ethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-4-14(5-2)17(21)20-10-8-19(9-11-20)16-12-15(18)7-6-13(16)3/h6-7,12,14H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFDOBXTAMDDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(5-chloro-2-methylphenyl)-4-(2-ethylbutanoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(5-chloro-2-methylphenyl)-4-(2-ethylbutanoyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(5-chloro-2-methylphenyl)-4-(2-ethylbutanoyl)piperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(5-chloro-2-methylphenyl)-4-(2-ethylbutanoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(5-chloro-2-methylphenyl)-4-(2-ethylbutanoyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(5-chloro-2-methylphenyl)-4-(2-ethylbutanoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.